2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one
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Overview
Description
1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one is a complex organic compound with a unique bicyclic structure
Mechanism of Action
The mechanism of action of a pyrrole compound would depend on its specific structure and the functional groups it contains. It could interact with various targets in the body, such as enzymes, receptors, or DNA, and alter their function, leading to changes in biochemical pathways and cellular processes . The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical properties .
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the stability of the compound, its ability to reach its target, and its interactions with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine, followed by a series of cyclization and reduction steps to form the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes multiple purification steps, such as distillation and recrystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: This compound shares a similar bicyclic structure but differs in its functional groups.
Cyclopenta[b]pyrrol-1(2H)-amine: Another bicyclic compound with structural similarities.
Uniqueness
1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one is unique due to its specific functional groups and the resulting chemical properties. These differences make it suitable for applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)11(13)12-6-9-4-3-5-10(9)7-12/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMLNFLLOPRBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC2CCCC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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